molecular formula C19H22BrNO7S B11347573 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B11347573
M. Wt: 488.4 g/mol
InChI Key: FXDKFYUWZIOQHS-UHFFFAOYSA-N
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Description

This compound features a 3,4,5-trimethoxybenzamide core with two distinct substituents on the nitrogen atom:

  • A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing heterocycle that improves solubility and metabolic stability compared to non-oxidized thiophene derivatives.

The bromine atom on the furan ring distinguishes it from analogs with chloro or fluoro substituents, while the sulfone group in the tetrahydrothiophene moiety provides rigidity and polarity.

Properties

Molecular Formula

C19H22BrNO7S

Molecular Weight

488.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H22BrNO7S/c1-25-15-8-12(9-16(26-2)18(15)27-3)19(22)21(10-14-4-5-17(20)28-14)13-6-7-29(23,24)11-13/h4-5,8-9,13H,6-7,10-11H2,1-3H3

InChI Key

FXDKFYUWZIOQHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common approach starts with the bromination of furan to obtain 5-bromofuran. This intermediate is then reacted with a suitable methylating agent to introduce the methyl group. The next step involves the formation of the dioxidotetrahydrothiophene ring through a cyclization reaction. Finally, the trimethoxybenzamide moiety is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bromofuran ring can be oxidized to form corresponding furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds similar to N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide exhibit promising anticancer properties. For instance, studies have shown that certain brominated furan derivatives can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxic effects of bromofuran derivatives on human cancer cells. The results demonstrated a significant reduction in cell viability, suggesting that these compounds could serve as lead structures for developing new anticancer agents .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In silico studies have indicated that similar compounds can act as inhibitors of key inflammatory pathways, such as the 5-lipoxygenase pathway, which is crucial in the synthesis of leukotrienes involved in inflammatory responses.

Case Study:
Molecular docking studies have shown that certain derivatives bind effectively to 5-lipoxygenase, indicating their potential as anti-inflammatory agents. This opens avenues for further optimization and testing in clinical settings .

Antibacterial Activity

The antibacterial properties of compounds related to this compound have been explored against resistant bacterial strains. The presence of the bromine atom and the thiophene ring enhances the compound's interaction with bacterial membranes.

Case Study:
In vitro assays against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae demonstrated that related compounds exhibited low minimum inhibitory concentrations (MIC), highlighting their potential as effective antibacterial agents .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. The ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases.

Case Study:
Preliminary studies on related benzamide derivatives have shown protective effects against oxidative stress-induced neuronal damage in cellular models. These findings warrant further investigation into their mechanisms and therapeutic potential .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Step Reagents/Conditions Yield (%)
Step 1Bromination of furan70
Step 2Formation of amide65
Step 3Purification via chromatography80

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring
Compound Name Substituent on Furan Melting Point (°C) Key Structural Differences
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide 5-Bromo Not reported Bromine enhances lipophilicity and steric bulk; may improve DNA intercalation or binding.
N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide 4-Fluorophenyl Not reported Fluorine increases electronegativity but reduces steric hindrance compared to bromine.
N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxybenzamide 3-Chlorophenyl Not reported Chlorine offers moderate electron-withdrawing effects; positional isomerism affects binding.

Key Findings :

  • Bromine vs.
  • Aryl vs. halogenated furan : Aryl substituents (e.g., 4-fluorophenyl) introduce planar aromatic systems, whereas brominated furan retains heterocyclic flexibility .
Variations in the Sulfone-Containing Moiety
Compound Name Sulfone Group Structure Biological Relevance
This compound Tetrahydrothiophene-1,1-dioxide Sulfone improves water solubility and reduces metabolic oxidation compared to thiophene.
N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide Benzodioxole (non-sulfone) Lacks sulfone; relies on benzodioxole for electron-rich aromatic interactions.

Key Findings :

  • Sulfone vs. benzodioxole : Sulfone’s polarity enhances solubility, while benzodioxole’s oxygen atoms participate in hydrogen bonding .
Core Scaffold Modifications
Compound Name Core Structure Melting Point (°C) Activity Notes
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Simple benzamide Not reported Lacks nitrogen substituents; limited steric complexity for targeted binding.
N-[1-(Furan-2-yl)-3-(4-methoxyphenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4c) Acrylamide-linked benzamide 249–251 Acrylamide linker introduces conformational flexibility; may enhance cytotoxicity.

Key Findings :

  • Acrylamide-linked derivatives (e.g., 4c) show higher melting points (~250°C) due to extended conjugation and hydrogen bonding .
  • The target compound’s dual nitrogen substituents provide a more complex binding profile compared to simple benzamides .

Biological Activity

The compound N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide is a novel derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

Molecular Formula

The molecular formula for the compound is C15H18BrN2O5SC_{15}H_{18}BrN_{2}O_{5S}.

The predicted collision cross-section (CCS) values for various adducts of the compound are summarized in the table below:

Adductm/zPredicted CCS (Ų)
[M+H]+270.02364160.2
[M+Na]+292.00558162.8
[M+NH4]+287.05018164.1
[M+K]+307.97952165.3

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran-based derivatives, particularly those containing the 3,4,5-trimethoxybenzamide moiety. A notable derivative exhibited significant cytotoxicity against several cancer cell lines:

  • MDA-MB-231 : IC50 = 3.01 μM
  • HCT-116 : IC50 = 5.20 μM
  • HT-29 : IC50 = 9.13 μM
  • HeLa : IC50 = 11.09 μM

These findings suggest that this compound may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer treatment strategies .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been explored through various studies. For instance, derivatives of 5-bromofuran-2-yl have demonstrated significant anti-inflammatory activity in vivo, with certain compounds showing a reduction in edema formation by up to 59.87% , outperforming traditional NSAIDs like diclofenac . This indicates a promising avenue for developing safer anti-inflammatory medications.

Antimicrobial Activity

While specific data on the antimicrobial activity of the compound is limited, related compounds have shown efficacy against various bacterial strains. For example, certain derivatives exhibited minimal inhibitory concentrations (MICs) ranging from 12.5 to 50 µg/mL against Enterococcus faecalis , indicating potential applications in treating bacterial infections .

Case Studies and Research Findings

  • Anticancer Mechanisms : A study focused on the mechanism of action for benzofuran derivatives revealed that they induce apoptosis in cancer cells through mitochondrial pathways and inhibit microtubule dynamics .
  • Inflammation Models : In an experimental model using formalin-induced edema in rats, specific derivatives were tested for their ability to suppress inflammation markers effectively .
  • Comparative Studies : Research comparing various structural modifications of benzofuran derivatives indicated that alterations at specific positions significantly influenced their biological activity profiles, emphasizing structure-activity relationships (SAR) in drug design .

Q & A

Q. Basic Structural Analysis

  • NMR Interpretation : ¹H NMR chemical shifts for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) should align with predicted splitting patterns (). Discrepancies may arise from dynamic effects (e.g., rotational barriers in amides) .
  • X-ray Crystallography : SHELX programs () resolve bond lengths/angles. For example, reports mean C–C bond lengths of 0.004 Å and R factor = 0.033, ensuring high precision .

Q. Advanced Resolution Strategies

  • DFT Calculations : Compare experimental NMR/crystallographic data with density functional theory (DFT)-predicted structures to identify conformational outliers.
  • Twinned Data Refinement : Use SHELXL for high-resolution or twinned datasets (common in sulfone-containing compounds like the tetrahydrothiophen-dioxide moiety) .

What in vitro assays are most suitable for evaluating the anticancer activity of this compound, and how should conflicting cytotoxicity data be interpreted?

Q. Basic Biological Screening

  • Tubulin Polymerization Assays : highlights benzamide derivatives as tubulin inhibitors. Use fluorescence-based assays (e.g., paclitaxel-binding displacement) to assess mechanism .
  • Cytotoxicity (MTT/WST-1) : Test against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values calculated via dose-response curves ( reports IC₅₀ ranges of 1–10 µM for similar compounds) .

Q. Advanced Data Interpretation

  • Resazurin Reduction Assays : Distinguish cytostatic vs. cytotoxic effects by measuring metabolic activity over 72 hours.
  • Contradictory Results : Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V/PI staining). notes that substituent position (e.g., 4-chloro vs. 3-chloro phenyl) drastically alters activity, suggesting SAR studies to resolve discrepancies .

How can computational modeling predict the binding interactions of this compound with biological targets?

Q. Basic In Silico Methods

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with tubulin (PDB: 1SA0) or kinases. employs docking to explain glucosidase inhibition via hydrogen bonding with trimethoxybenzamide .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfone group for solubility, bromofuran for halogen bonding) .

Q. Advanced Modeling

  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. For example, uses simulations to study P-glycoprotein substrate binding .
  • QSAR Models : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC₅₀ values ( shows methoxy groups enhance tubulin binding) .

What analytical techniques are critical for characterizing purity and stability under varying storage conditions?

Q. Basic Quality Control

  • HPLC-PDA : Monitor degradation products (e.g., hydrolysis of the amide bond) using C18 columns and acetonitrile/water gradients.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability ( reports melting points >200°C, suggesting high thermal resilience) .

Q. Advanced Stability Studies

  • Forced Degradation : Expose to UV light, humidity (ICH Q1A guidelines) and quantify degradation via LC-MS.
  • Solid-State NMR : Detect polymorphic transitions in lyophilized samples, critical for formulation .

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